(But-1-en-1-yl)(trimethoxy)silane
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Overview
Description
(But-1-en-1-yl)(trimethoxy)silane is an organosilicon compound with the chemical formula C7H16O3Si. This compound is characterized by the presence of a but-1-en-1-yl group attached to a silicon atom, which is further bonded to three methoxy groups. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-1-yl)(trimethoxy)silane typically involves the reaction of but-1-ene with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
But-1-ene+Trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(But-1-en-1-yl)(trimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The double bond in the but-1-en-1-yl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by heating or using catalysts such as acids or bases.
Addition Reactions: Common reagents include halogens, hydrogen, and other electrophiles.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane polymers.
Addition Reactions: Formation of various substituted silanes depending on the reagents used.
Scientific Research Applications
(But-1-en-1-yl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (But-1-en-1-yl)(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Lacks the but-1-en-1-yl group, making it less versatile in certain applications.
(7-Octen-1-yl)trimethoxysilane: Similar structure but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness
(But-1-en-1-yl)(trimethoxy)silane is unique due to the presence of the but-1-en-1-yl group, which provides additional reactivity and versatility compared to other trimethoxysilanes. This makes it particularly useful in applications requiring strong adhesion and compatibility with both organic and inorganic materials .
Properties
CAS No. |
53175-86-3 |
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Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
but-1-enyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-5-6-7-11(8-2,9-3)10-4/h6-7H,5H2,1-4H3 |
InChI Key |
JUWLSSIMBQOVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C[Si](OC)(OC)OC |
Origin of Product |
United States |
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